molecular formula C9H16O3 B3022303 Methyl 6-methyl-3-oxoheptanoate CAS No. 104214-14-4

Methyl 6-methyl-3-oxoheptanoate

Cat. No.: B3022303
CAS No.: 104214-14-4
M. Wt: 172.22 g/mol
InChI Key: OYOAQGPOQKYOMS-UHFFFAOYSA-N
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Description

Methyl 6-methyl-3-oxoheptanoate is a chemical compound that belongs to the family of esters. It is commonly used in the synthesis of pharmaceuticals and fragrance compounds. The compound has been the subject of extensive scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis Processes

Methyl 7-Oxoheptanoate, a variant of Methyl 6-methyl-3-oxoheptanoate, has been employed in the synthesis of key intermediates for prostaglandin preparation. This compound can be prepared through several methods, including from cycloheptanone and other related compounds (Ballini & Petrini, 1984). Additionally, its conversion from cycloheptanone to Methyl 7-oxoheptanoate has been monitored using gas chromatography, highlighting its importance in prostaglandin synthesis (Wakharkar et al., 1994).

Catalytic Applications

This compound is also significant in catalytic applications. For instance, in the oxidation of 2-methylcyclohexanone by dioxygen, it results in the formation of 6-oxoheptanoic acid, demonstrating its role in various oxidation processes (Atlamsani, Brégeault, & Ziyad, 1993).

Chemical Analysis and Characterization

This compound's derivatives have been characterized using techniques like electrospray ionization and mass spectrometry. These studies provide insight into the fragmentation pathways and molecular characteristics of compounds like 5-oxohexanoic acid and 6-oxoheptanoic acid, which are closely related to this compound (Kanawati et al., 2007).

Intermediate in Synthesis

This compound acts as an intermediate in various synthetic routes. For example, it is used in the preparation of leukotriene B4, a lipoxygenase-derived metabolite, showing its utility in the synthesis of biologically significant compounds (Hayes & Wallace, 1990).

Safety and Hazards

When handling Methyl 6-methyl-3-oxoheptanoate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Properties

IUPAC Name

methyl 6-methyl-3-oxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(2)4-5-8(10)6-9(11)12-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOAQGPOQKYOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432509
Record name Heptanoic acid, 6-methyl-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104214-14-4
Record name Heptanoic acid, 6-methyl-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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